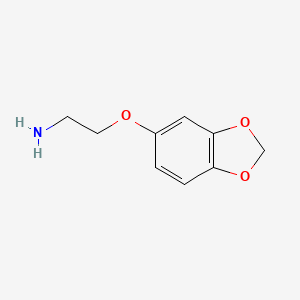

5-(2-氨基乙氧基)-2H-1,3-苯并二噁杂环

描述

The compound "5-(2-aminoethoxy)-2H-1,3-benzodioxole" is not directly mentioned in the provided papers. However, the papers discuss various related benzodioxole derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for similar compounds. Benzodioxoles are a class of organic compounds that contain a 1,3-dioxole ring fused to a benzene ring. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzodioxole derivatives often involves cyclization reactions and the use of aminophenols as precursors. For example, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles involves a one-pot synthesis that proceeds via CN formation followed by CO cyclization . Similarly, the synthesis of 5-amino-2-(p-aminophenyl)benzoxazole from 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid involves reductive conditions to enhance yield . An optimized synthesis method for a related compound also uses polyphosphoric acid, indicating that strong acid conditions can be favorable for such reactions .

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can be confirmed using single crystal X-ray diffraction studies. This technique was used to unambiguously confirm the structure of a representative 2-aryl 5-hydroxy benzo[d]oxazole . The crystal structure of other related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, has also been determined, providing information on the dihedral angles and supramolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Benzodioxole derivatives can undergo various chemical reactions. For instance, the amino-1,3-benzodioxoles were prepared by reduction of nitro derivatives with hydrogen and palladium as a catalyst . The reactivity of these compounds can be further modified through reactions such as Hofmann's reaction to yield different substituents on the benzodioxole ring. The pKBH+ values of these compounds were measured to assess their basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can vary depending on the substituents on the ring system. For example, the fluorescence behavior of 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was studied, and its crystal structure was determined to understand the intermolecular interactions that contribute to its properties . The anti-proliferative effects of 2-aryl 5-hydroxy benzo[d]oxazoles on various cancer cell lines were evaluated, indicating that these compounds can selectively inhibit the growth of cancer cells .

科学研究应用

抗癌和抗菌应用

5-(2-氨基乙氧基)-2H-1,3-苯并二噁杂环衍生物已被探索其在抗癌和抗菌应用中的潜力。研究表明,该类中的某些衍生物对癌细胞和细菌细胞表现出显着的活性。例如,Gupta 等人 (2016) 进行的一项研究表明,一系列 2-苯基 1,3-苯并二噁杂环衍生物显示出增强的抗癌、抗菌和 DNA 结合潜力。其中,一种特定化合物与标准参考化合物相比表现出更大的抗癌和抗菌效力,表明这些衍生物在治疗应用中的潜力(Gupta 等,2016)。

抗抑郁样作用

研究还探讨了某些 1,3-苯并二噁杂环衍生物的抗抑郁样作用。松田等人 (1995) 的一项研究调查了从 1,3-苯并二噁杂环类衍生的新型 5-HT1A 受体激动剂在小鼠中的抗抑郁样作用。这项研究支持了突触后 5-HT1A 受体在 5-HT1A 受体激动剂的抗抑郁样作用中起重要作用的假设(松田等,1995)。

聚合光引发剂

在材料科学领域,1,3-苯并二噁杂环的衍生物已被用作自由基聚合的光引发剂。Kumbaraci 等人 (2012) 合成了萘二噁二酮的 1,3-苯并二噁杂环衍生物,展示了其作为笼式单组分 II 型光引发剂的能力。该衍生物在辐照后释放一种化合物,可以引发单体的聚合,突出了其在聚合物化学中的应用(Kumbaraci 等,2012)。

新型化合物的合成

1,3-苯并二噁杂环结构也是合成具有潜在治疗应用的新型化合物的组成部分。Micale 等人 (2002) 的一项研究合成了一系列 1,3-苯并二噁杂环衍生物,并评估了它们对人肿瘤细胞系的体外抗肿瘤活性。某些衍生物表现出显着的肿瘤生长抑制活性,证明了这种化学结构在药物开发中的多功能性(Micale 等,2002)。

安全和危害

属性

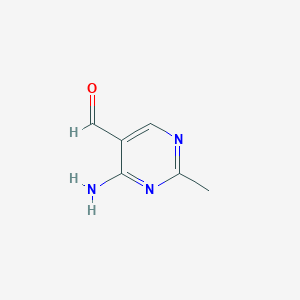

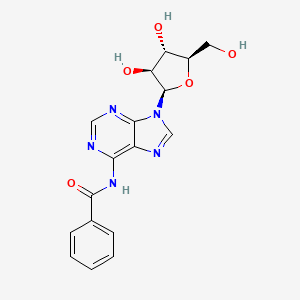

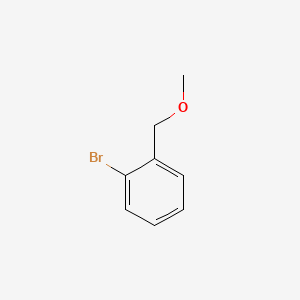

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529431 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminoethoxy)-2H-1,3-benzodioxole | |

CAS RN |

72955-85-2 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)